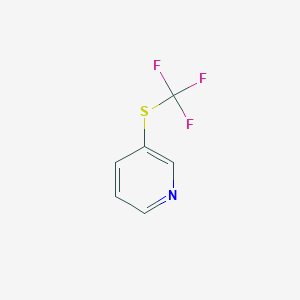

3-((Trifluoromethyl)thio)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

58313-26-1 |

|---|---|

Molecular Formula |

C6H4F3NS |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

3-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)11-5-2-1-3-10-4-5/h1-4H |

InChI Key |

GHTWJSDDUFAQTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)SC(F)(F)F |

Origin of Product |

United States |

Construction of Pyridine Rings from Trifluoromethylthio Containing Building Blocks

Cyclocondensation Reactions Utilizing CF3S-Substituted Precursors

The formation of a pyridine ring through cyclocondensation reactions is a powerful strategy in heterocyclic chemistry. baranlab.orgscribd.comijnrd.org This approach involves the reaction of smaller, acyclic precursors that assemble to form the final heterocyclic product. While numerous methods exist for synthesizing trifluoromethyl-substituted pyridines using trifluoromethyl-containing building blocks, the direct use of CF3S-substituted precursors is a more specialized approach. nih.gov

One common strategy for pyridine synthesis is the Kröhnke reaction, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net A multicomponent variation of this reaction has been developed for the synthesis of 2-trifluoromethyl pyridines, demonstrating the utility of building the ring with the fluoroalkyl group present from the start. researchgate.net For example, the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate provides a route to 2-trifluoromethyl pyridines. researchgate.net Adapting this methodology to utilize a precursor such as a hypothetical (trifluoromethylthio)acetaldehyde or a related activated species could provide a direct route to pyridines bearing the SCF3 group.

The Bohlmann-Rahtz pyridine synthesis is another key cyclocondensation method that could theoretically be adapted. This reaction typically involves the condensation of an enamine with an ynone. By employing an enamine or ynone precursor functionalized with a trifluoromethylthio group, it may be possible to construct the desired pyridine ring directly.

| Cyclocondensation Strategy | Precursors | Potential Product | Reference |

| Kröhnke Pyridine Synthesis | α,β-Unsaturated Ketone, Pyridinium (B92312) Ylide, Ammonium Acetate | Substituted Pyridine | researchgate.net |

| Hantzsch Dihydropyridine (B1217469) Synthesis | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine (oxidized to Pyridine) | ijnrd.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ynone | Substituted Pyridine | orgsyn.org |

Synthesis of Novel Heterocycles Incorporating the Trifluoromethylthio Moiety

The synthetic importance of the trifluoromethylthio group extends beyond pyridines to a wide array of heterocyclic systems. The development of methods to incorporate this moiety into different rings highlights its value in creating structurally diverse and potentially bioactive molecules.

For instance, [3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocycles. A method for synthesizing 2-trifluoromethyl thiazoles has been reported, which involves the cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This demonstrates how a trifluoromethylated building block can be used to create complex heterocyclic structures. Similarly, cyclocondensation reactions are employed to create fused heterocycles like imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine precursors. beilstein-journals.org The synthesis of triazinone-containing fused heterocycles has also been achieved through the reaction of appropriate precursors with hydrazonoyl halides. ui.ac.idresearchgate.net

These varied synthetic approaches underscore the versatility of building heterocycles with fluorine-containing groups. The principles from these syntheses could be extended to precursors bearing the SCF3 group to generate novel trifluoromethylthiolated heterocycles.

Functional Group Transformations and Cross-Coupling Approaches to Introduce the this compound Motif

Instead of building the pyridine ring from scratch, an alternative and often more practical approach is to introduce the trifluoromethylthio group onto a pre-functionalized pyridine ring.

Halogen-Sulfur Exchange Reactions

A common method for forming aryl-sulfur bonds is the reaction of an aryl halide with a sulfur-based nucleophile. For the synthesis of this compound, this involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with a source of trifluoromethanethiolate anion (SCF3⁻).

Copper(I) trifluoromethanethiolate (CuSCF3) and silver(I) trifluoromethiolate (AgSCF3) are frequently used reagents for this transformation. ias.ac.in These reagents can be prepared and used to trifluoromethylthiolate a variety of aryl and heteroaryl halides. For instance, copper-mediated trifluoromethylthiolation of alkenyl iodides using AgSCF3 has been demonstrated to be effective, where the active CuSCF3 species is generated in situ. osaka-u.ac.jp This method is compatible with various functional groups and is scalable. osaka-u.ac.jp Similarly, the reaction of AgSCF3 with haloaromatics in the presence of potassium iodide (KI) or tetra-n-butylammonium iodide has been shown to generate a reactive source of [SCF3]⁻ capable of converting activated haloaromatics to the corresponding trifluoromethyl aryl sulfides under mild conditions. cmu.edu

| Reagent | Substrate | Key Features | Reference |

| CuSCF3 / AgSCF3 | Alkenyl Iodides | In situ generation of active species, scalable. | osaka-u.ac.jp |

| AgSCF3 / KI | Activated Haloaromatics | Mild conditions, reactive [SCF3]⁻ source. | cmu.edu |

| (phen)CuCF3 | Arylsilanes | CF3 source for trifluoromethylation. | ias.ac.in |

Coupling Reactions Involving Trifluoromethylsulfenylating Reagents

In recent years, electrophilic trifluoromethylthiolating reagents have emerged as powerful tools for the direct introduction of the SCF3 group. These reagents react with nucleophilic (hetero)arenes, often under catalytic conditions.

Reagents such as N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide are shelf-stable, crystalline solids that serve as electrophilic sources of the SCF3 group. snnu.edu.cn The trifluoromethylthiolation of electron-rich heterocycles like indoles and imidazol[1,2-a]pyridines has been achieved using N-(trifluoromethylthio)saccharin in the presence of a Lewis acid catalyst, such as iron(III) or gold(III) chloride. snnu.edu.cn The reaction likely proceeds through a Friedel–Crafts-type mechanism. snnu.edu.cn While pyridines themselves are electron-deficient, this methodology can be applied to more nucleophilic pyridine derivatives or through strategies that increase the nucleophilicity of the pyridine ring.

A recently developed method achieves the C3-selective trifluoromethylthiolation of pyridines by first generating a more nucleophilic dihydropyridine intermediate via borane-catalyzed hydroboration. researchgate.netnih.govacs.org This intermediate then reacts with an electrophilic SCF3 source, followed by oxidative aromatization to yield the 3-substituted pyridine. researchgate.netnih.govacs.org This approach allows for the late-stage functionalization of complex pyridine-containing molecules. researchgate.netnih.govacs.org

Preparation from Trichloromethylpyridine Derivatives via Halogen-Fluorine Exchange

The synthesis of trifluoromethylpyridines often starts from the corresponding trichloromethylpyridines through a halogen-fluorine exchange (HALEX) reaction. nih.gov This process typically involves treating the trichloromethyl compound with a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3). nih.govgoogle.com For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) in high yield by reacting it with anhydrous HF in the presence of a metal halide catalyst. google.com

To arrive at this compound from this starting point, a multi-step sequence would be necessary. A plausible route could involve:

Synthesis of 3-(trichloromethyl)pyridine (B3189320) from 3-picoline. nih.gov

Halogen-fluorine exchange to produce 3-(trifluoromethyl)pyridine (B54556). nih.govgoogle.com

Introduction of the thiol group at the 2-position, for example, via metallation followed by reaction with sulfur, to form 3-(trifluoromethyl)pyridine-2-thiol. sigmaaldrich.comsigmaaldrich.com

Subsequent alkylation or other modification of the thiol group if needed.

Alternatively, one might envision a direct halogen exchange on a pre-formed trichloromethylthio-pyridine, though this is a less commonly documented pathway. The more established route involves building the trifluoromethyl group first, followed by the introduction and manipulation of the sulfur functionality.

Late-Stage Functionalization Strategies for Complex Molecular Structures Incorporating this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, as it allows for the diversification of complex molecules at a late stage of the synthesis, avoiding de novo synthesis for each new analogue. researchgate.net For a molecule already containing the this compound core, LSF would involve selectively modifying other positions on the pyridine ring or other parts of the molecule.

The Minisci reaction is a classic example of a C-H functionalization method for electron-deficient heterocycles like pyridine. wikipedia.org It involves the addition of a nucleophilic radical to the protonated pyridine ring, typically at the C2 or C4 positions. wikipedia.orgprinceton.edu This reaction has been adapted using modern photocatalytic methods to introduce a wide variety of alkyl groups. researchgate.net A complex molecule containing the this compound unit could potentially undergo a Minisci-type reaction to introduce further diversity, for example, by adding an alkyl group at the C2, C4, or C6 position. The inherent directing effects of the existing substituents would play a crucial role in the regioselectivity of such a transformation.

Recent advances have also enabled the C3-selective functionalization of pyridines, which has traditionally been challenging. chemistryviews.org Methods involving the temporary dearomatization of the pyridine ring, for example through hydrosilylation or hydroboration, generate reactive intermediates that can be functionalized at the 3-position. researchgate.netnih.govchemistryviews.org These strategies could be invaluable for modifying complex structures that already possess the this compound scaffold, allowing for precise chemical editing of the molecule.

Mechanistic Elucidation of Reactions Involving 3 Trifluoromethyl Thio Pyridine

Mechanistic Pathways of C-H Trifluoromethylthiolation Reactions

The direct C-H trifluoromethylthiolation of pyridines to yield 3-((Trifluoromethyl)thio)pyridine is a sought-after transformation. The regioselectivity of this reaction is a key challenge, as pyridine (B92270) can be functionalized at the C2, C3, or C4 positions. Recent advancements have shed light on mechanisms that favor the C3-substituted product.

Role of Dihydropyridine (B1217469) Intermediates in Regioselectivity and Reactivity

A highly effective strategy for the C3-selective trifluoromethylthiolation of pyridines involves the formation of dihydropyridine intermediates. beilstein-journals.orgresearchgate.netnih.gov This method circumvents the inherent electronic preference for nucleophilic attack at the C2 and C4 positions of the pyridine ring.

The reaction proceeds via a one-pot, three-step tandem process:

Borane-Catalyzed Pyridine Hydroboration: The pyridine substrate is first treated with a borane (B79455) catalyst to generate a nucleophilic dihydropyridine intermediate. beilstein-journals.orgresearchgate.net This step is crucial for activating the pyridine ring towards functionalization at the C3 and C5 positions.

Reaction with an Electrophilic SCF3 Source: The generated dihydropyridine intermediate, being electron-rich, readily reacts with an electrophilic trifluoromethylthiolating reagent. beilstein-journals.orgresearchgate.net This results in the formation of a trifluoromethylthiolated dihydropyridine.

Oxidative Aromatization: The final step involves the oxidation of the functionalized dihydropyridine to restore the aromaticity of the pyridine ring, yielding the desired this compound product. beilstein-journals.orgresearchgate.net

This method has proven to be broadly applicable and allows for the late-stage functionalization of complex pyridine-containing molecules, including pharmaceuticals. beilstein-journals.orgresearchgate.net The regioselectivity is primarily controlled by the hydroboration step, which favors the formation of the more stable dihydropyridine isomer.

A similar approach involves the hydrosilylation of pyridines to form N-silyl enamine intermediates, which then undergo electrophilic trifluoromethylation. researchgate.netchemrxiv.org Mechanistic studies have confirmed the formation of these N-silyl enamine and subsequent trifluoromethylated enamine intermediates. researchgate.net

Electron Transfer and Radical Mechanisms in Trifluoromethylthiolation

Radical pathways offer another avenue for the synthesis of trifluoromethylthiolated compounds. These reactions often involve the generation of the trifluoromethylthio radical (•SCF3), which can then add to a suitable substrate.

Several electrophilic trifluoromethylthiolating reagents have been identified as sources of the •SCF3 radical. nih.gov The efficiency of a reagent as a radical donor can be quantified by its trifluoromethylthio radical donating ability (Tt•DA). nih.gov Density functional theory (DFT) calculations have shown that single electron transfer to these reagents can significantly weaken the Y-SCF3 bond (where Y is the remainder of the reagent), facilitating the release of the •SCF3 radical. nih.gov

While direct evidence for a radical mechanism in the C3-thiolation of pyridine to form this compound is not extensively detailed, radical cascade cyclizations initiated by the •SCF3 radical are known for other systems, highlighting the potential for radical-mediated pathways in related transformations.

Nucleophilic vs. Electrophilic Trifluoromethylthiolation Mechanisms

The formation of this compound can be approached through either nucleophilic or electrophilic trifluoromethylthiolation, depending on the nature of the reactants.

Electrophilic Trifluoromethylthiolation: In this pathway, a nucleophilic pyridine derivative reacts with an electrophilic source of the "+SCF3" synthon. The strategy involving dihydropyridine intermediates is a prime example of this approach. beilstein-journals.orgresearchgate.net The pyridine is first converted into a more nucleophilic form (the dihydropyridine) before reacting with an electrophilic trifluoromethylthiolating agent. beilstein-journals.orgresearchgate.net

Nucleophilic Trifluoromethylthiolation: This mechanism involves the reaction of an electrophilic pyridine derivative with a nucleophilic "-SCF3" source. While less common for the direct C3-functionalization of unsubstituted pyridine, this approach can be viable for appropriately pre-functionalized pyridine rings. Control experiments in some regioselective trifluoromethylation reactions of pyridinium (B92312) salts have suggested the involvement of a nucleophilic mechanism. researchgate.net

The choice between these two mechanistic manifolds is dictated by the specific reagents and reaction conditions employed.

Reaction Kinetics and Transition State Analysis of Key Transformations

Detailed kinetic studies and transition state analyses for the formation of this compound are not extensively reported in the literature. However, computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms.

For the C3-selective trifluoromethylthiolation via dihydropyridine intermediates, DFT calculations could be used to model the transition states of the hydroboration, trifluoromethylthiolation, and oxidation steps. Such studies would help to rationalize the observed regioselectivity and reactivity. For instance, the relative energies of the transition states for the formation of different dihydropyridine isomers would explain the preference for the precursor to the C3-substituted product.

Similarly, for radical-mediated pathways, computational analysis of the bond dissociation energies of various electrophilic SCF3-transfer reagents has been instrumental in developing a quantitative scale for their trifluoromethylthio radical donating abilities. nih.gov

Substrate Scope and Functional Group Compatibility in Synthetic Protocols

The synthetic protocols for preparing this compound, particularly the method involving dihydropyridine intermediates, have been shown to tolerate a wide range of substrates and functional groups. researchgate.net

The C3-selective trifluoromethylthiolation has been successfully applied to pyridines with various substitution patterns. researchgate.net This includes pyridines bearing both electron-donating and electron-withdrawing groups. The reaction is also compatible with a variety of sensitive functional groups, which is a significant advantage for the late-stage functionalization of complex molecules.

Below is a table summarizing the compatibility of various functional groups in the C3-trifluoromethylthiolation of pyridines.

| Functional Group | Compatibility | Reference |

| Alkyl groups | Tolerated | researchgate.net |

| Styryl groups | Tolerated (unsaturation retained) | researchgate.net |

| Alkynyl groups | Tolerated (unsaturation retained) | researchgate.net |

| Esters | Tolerated | researchgate.net |

| Methoxy groups | Tolerated | researchgate.net |

| Amine groups | Tolerated | researchgate.net |

| Halogens (Cl, Br) | Tolerated | researchgate.net |

The broad substrate scope and high functional group tolerance make this methodology a powerful tool for the synthesis of a diverse library of this compound derivatives for applications in drug discovery and materials science.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 3-((Trifluoromethyl)thio)pyridine in solution. High-resolution 1H, 13C, and 19F NMR techniques, along with 2D NMR experiments, offer a complete picture of the atomic arrangement and through-bond connectivities.

High-Resolution 1H, 13C, and 19F NMR Techniques

¹H NMR: The proton NMR spectrum of trifluoromethylthio derivatives of pyridine (B92270) displays characteristic signals for the aromatic protons. rsc.org The chemical shifts and coupling constants are influenced by the position of the trifluoromethylthio group on the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The carbon of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are also diagnostic, reflecting the electronic effects of the nitrogen atom and the trifluoromethylthio substituent. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound shows a singlet in its ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal is a key identifier for the -SCF₃ group. The large chemical shift range in ¹⁹F NMR minimizes the chances of signal overlap. thermofisher.com

Interactive Data Table: Predicted NMR Data for this compound Below is a table summarizing the predicted NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~8.6 | d | H-2 | |

| ¹H | ~7.8 | d | H-6 | |

| ¹H | ~7.4 | dd | H-4 | |

| ¹H | ~7.3 | dd | H-5 | |

| ¹³C | ~150 | s | C-2 | |

| ¹³C | ~149 | s | C-6 | |

| ¹³C | ~137 | s | C-4 | |

| ¹³C | ~130 (q) | q | ~308 Hz | CF₃ |

| ¹³C | ~124 | s | C-5 | |

| ¹³C | ~123 | s | C-3 | |

| ¹⁹F | ~-40 to -44 | s | -SCF₃ |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

2D NMR Experiments for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the structural assignment of this compound.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to assign the relative positions of protons on the pyridine ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C), which is crucial for establishing the connectivity between the trifluoromethylthio group and the pyridine ring, as well as confirming the substitution pattern. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₆H₄F₃NS. rsc.org

The electron impact (EI) mass spectrum of related trifluoromethylthio-containing compounds often shows a prominent molecular ion peak (M⁺). rsc.org The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for similar compounds involve the loss of the CF₃ group or cleavage of the C-S bond. sapub.orgresearchgate.net The analysis of these fragmentation patterns helps to confirm the presence of the trifluoromethylthio moiety and its connection to the pyridine ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹. The C-S stretching vibration would appear at lower frequencies. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the C-F bonds in the CF₃ group is often a strong and characteristic band in the Raman spectrum. scifiniti.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | FTIR, Raman |

| C-F Stretch (asymmetric) | ~1350 | FTIR |

| C-F Stretch (symmetric) | ~1100 - 1200 | FTIR, Raman |

| C-S Stretch | 600 - 800 | FTIR, Raman |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 3-((Trifluoromethyl)thio)pyridine, this would involve geometry optimization to find the lowest energy conformation. Key aspects to investigate would include the bond lengths and angles of the pyridine (B92270) ring, the C-S-C linkage, and the trifluoromethyl group.

Conformational analysis would be crucial to understand the rotational barrier around the C-S bond and the orientation of the trifluoromethyl group relative to the pyridine ring. This analysis would identify the global minimum energy structure as well as any other low-energy conformers that might be present at room temperature. While specific data for this compound is not published, studies on related thiopyridine derivatives often reveal a non-planar arrangement around the sulfur atom. mdpi.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine ring, reflecting its electron-donating character. Conversely, the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group. Analysis of these orbitals provides insight into the sites susceptible to electrophilic and nucleophilic attack. ajrcps.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Note: This table is for illustrative purposes, as specific calculated values for this compound are not available in the literature.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential.

For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and a region of positive potential around the hydrogen atoms and the trifluoromethyl group. researchgate.net This information is vital for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to the LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Fukui Functions: Indicate the most electrophilic and nucleophilic sites within the molecule.

These descriptors would provide a quantitative basis for predicting how this compound would behave in various chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static structures, molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time at a given temperature. MD simulations would reveal the dynamic behavior of the trifluoromethyl group and the flexibility of the thioether linkage. Although MD simulations are more commonly applied to larger biomolecular systems, they can provide valuable insights into the conformational flexibility of smaller molecules as well. tcichemicals.comnih.gov Currently, there are no published MD studies for this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined. Such studies would be instrumental in optimizing reaction conditions and in designing new synthetic routes. However, specific computational studies on the reaction mechanisms involving this compound are not documented in the available literature.

Transition State Characterization and Activation Energy Barriers

The characterization of transition states (TS) and the calculation of associated activation energy barriers are fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and the energy required to reach this state from the reactants is the activation energy (Ea). Lower activation energies correspond to faster reaction rates.

Computational methods, particularly DFT, are pivotal in locating and characterizing these fleeting transition state structures. These calculations can reveal the geometric arrangement of atoms at the peak of the energy barrier, providing a snapshot of the bond-breaking and bond-forming processes. For reactions involving trifluoromethyl-substituted pyridines, these studies can elucidate the influence of the strongly electron-withdrawing trifluoromethyl group on the stability of the transition state and, consequently, on the reaction rate.

For example, in the study of cycloaddition reactions involving trifluoromethyl-substituted compounds, DFT calculations have been used to analyze the geometries and energies of the transition states. researchgate.net This analysis helps in understanding the regio- and stereoselectivity of the reaction. The calculations indicate that the trifluoromethyl group can increase the reactivity of a molecule without necessarily altering the selectivity. researchgate.net

In the context of nucleophilic substitution reactions, which are common for pyridine derivatives, computational studies can model the approach of a nucleophile to the pyridine ring and the subsequent departure of a leaving group. The activation energy for such a process is a critical determinant of its feasibility. While specific data for this compound is scarce, studies on related systems demonstrate that enzymes and catalysts can facilitate reactions by lowering this activation energy barrier. nih.gov

Table 1: Representative Theoretical Data for a Related Compound: 5-(Trifluoromethyl)pyridine-2-thiol

| Computational Method | Basis Set | Property | Calculated Value |

| DFT/B3LYP | 6-311+G(d, p) | Dipole Moment (μ) | Data not available |

| DFT/HSEH1PBE | 6-311+G(d, p) | Mean Polarizability (α) | Data not available |

| DFT/B3LYP | 6-311+G(d, p) | First Order Hyperpolarizability (β) | Data not available |

Note: Specific values for dipole moment, polarizability, and hyperpolarizability for 5-(Trifluoromethyl)pyridine-2-thiol were investigated but are not provided in the source. This table illustrates the types of parameters calculated in such studies. researchgate.net

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Solvents can stabilize or destabilize reactants, products, and, most importantly, transition states through various intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. Computational chemistry offers powerful tools to model these solvent effects, providing a more realistic simulation of reaction conditions.

One of the most common approaches is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of how the solvent environment influences the energies of different species along the reaction pathway.

For instance, computational studies on peptide derivatives of 2-(Trifluoromethyl)pyridine have utilized the integral equation formalism of PCM (IEF-PCM) to investigate solvent effects on excitation energies and chemical shifts. researchgate.net DFT analysis of heterocyclization reactions has also employed solvent models to simulate reaction conditions more accurately, finding that the energy barriers can be significantly influenced by the solvent. zsmu.edu.ua Studies on the reactivity of pyridine radical cations have shown that while some reactions are largely unaffected by solvation, others exhibit substantial solvent effects. zsmu.edu.ua For example, in solution, the 2-pyridyl cation can form a stable adduct with tetrahydrofuran, a reaction not observed in the gas phase. zsmu.edu.ua

Applications in Advanced Organic Synthesis

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosterism, the strategy of exchanging molecular fragments with others that possess similar physicochemical or topological properties, is a powerful tool in drug design to enhance activity, improve metabolic stability, or reduce toxicity. chemrxiv.org The 3-((Trifluoromethyl)thio)pyridine scaffold contains several features that make it an intriguing candidate for bioisosteric replacement strategies.

The Trifluoromethylthio (-SCF3) Group: The -SCF3 group is a highly lipophilic and strongly electron-withdrawing substituent. It is often considered a bioisostere for groups like iodine or the tert-butyl group due to its steric bulk. Its primary advantage lies in its metabolic stability; the carbon-sulfur bond is less susceptible to oxidative metabolism compared to a simple methylthio (-SCH3) group, and the C-F bonds are exceptionally strong. This enhanced stability can lead to an improved pharmacokinetic profile for drug candidates.

The Pyridine (B92270) Ring: The pyridine ring is a classic bioisostere for a phenyl ring. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, which can lead to new or improved interactions with biological targets. Furthermore, the nitrogen atom imparts basicity and can improve the aqueous solubility of a molecule compared to its carbocyclic analogue, which are critical properties for drug candidates.

Applications in Agrochemical Research: Chemical Design and Mode of Action Principles

Design and Synthesis of Agrochemically Relevant Compounds Containing the Trifluoromethylthio Pyridine (B92270) Moiety

The synthesis of agrochemicals featuring the trifluoromethylthio pyridine group often involves multi-step processes. A common strategy is the introduction of the trifluoromethylthio group onto a pre-formed pyridine ring. For instance, the synthesis of insecticides and fungicides frequently utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a key intermediate. nih.govresearchoutreach.org This intermediate is typically produced through the chlorination and fluorination of 3-picoline. nih.govresearchgate.net

Another approach involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. nih.govresearchgate.net Cyclocondensation reactions are a common method for this purpose. nih.govresearchgate.net For example, the herbicide dithiopyr (B166099) is synthesized via a cyclocondensation reaction using ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block. nih.gov

The design of these compounds is driven by the goal of optimizing biological activity and selectivity. For instance, the introduction of a trifluoromethylpyridine moiety into the structure of the herbicide fluazifop-butyl (B166162) led to improved translocation with foliar application and enhanced herbicidal activity compared to its benzene (B151609) analogue. nih.govresearchgate.net Similarly, in the development of the insecticide chlorfluazuron, a benzoylurea-type insect growth regulator, the inclusion of a trifluoromethylpyridine structure resulted in high insecticidal activity. nih.govresearchoutreach.org

A variety of agrochemicals with different modes of action have been developed incorporating the trifluoromethylthio pyridine moiety. These include:

Herbicides: Fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, and flazasulfuron (B46402), an acetolactate synthase (ALS) inhibitor. nih.govresearchgate.net

Insecticides: Chlorfluazuron, a chitin (B13524) biosynthesis inhibitor, and sulfoxaflor, which targets sap-feeding insect pests. nih.govresearchoutreach.orgsemanticscholar.orgnih.gov

Fungicides: Fluazinam, which interferes with respiration. researchoutreach.org

The following table provides a summary of some agrochemically relevant compounds containing the trifluoromethyl pyridine moiety and their key intermediates.

| Common Name | Type | Key Intermediate |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

Structure-Activity Relationship (SAR) Investigations in Agrochemical Lead Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemical candidates. These investigations systematically modify the chemical structure of a lead compound and evaluate the impact on its biological activity. For compounds containing the 3-((trifluoromethyl)thio)pyridine moiety, SAR studies have provided valuable insights into the features that govern their performance.

In the development of novel insecticides, researchers have synthesized series of 1,3,4-oxadiazole (B1194373) derivatives containing a trifluoromethyl pyridine moiety. nih.gov SAR analysis revealed that the nature and position of substituents on an attached benzene ring significantly influence insecticidal activity. nih.govchigroup.site For instance, the introduction of electron-withdrawing groups at specific positions on the benzene ring was found to enhance insecticidal efficacy. nih.gov

Similarly, in the design of herbicides, the position of the trifluoromethyl group on the pyridine ring can dramatically affect activity. chigroup.site The conversion of a methyl group to a trifluoromethyl group on a pyridone ring in one study was found to improve plasma stability and enzyme inhibition. nih.gov

For the insecticide sulfoxaflor, SAR studies highlighted the importance of the 3-pyridyl ring and a methyl group on the methylene (B1212753) bridge connecting the pyridine to the sulfoximine (B86345) moiety for potent activity against Myzus persicae. nih.gov A more detailed quantitative structure-activity relationship (QSAR) analysis of pyridine ring substituents showed a strong correlation between activity and the calculated octanol/water partition coefficient (SlogP). nih.gov

The following table summarizes key SAR findings for different classes of agrochemicals containing the trifluoromethylthio pyridine moiety.

| Agrochemical Class | Structural Modification | Impact on Activity |

| Insecticides (1,3,4-oxadiazole derivatives) | Electron-withdrawing groups on benzene ring | Enhanced insecticidal activity |

| Herbicides | Conversion of methyl to trifluoromethyl group | Improved plasma stability and enzyme inhibition |

| Insecticides (Sulfoximines) | 3-Pyridyl ring and methyl on methylene bridge | Essential for high activity |

| Insecticides (1,3,4-oxadiazole derivatives) | Substitution pattern on benzene ring | Crucial for insecticidal bioactivities |

These examples demonstrate that systematic chemical modifications, guided by SAR principles, are a powerful tool for the lead optimization of agrochemicals containing the this compound group.

Influence of the Trifluoromethylthio Group on Physicochemical Properties Relevant to Agrochemical Design

The trifluoromethylthio (-SCF3) group imparts a unique combination of physicochemical properties to organic molecules, making it a valuable substituent in agrochemical design. These properties significantly influence a compound's hydrophobicity, electronic character, and metabolic stability, all of which are critical for its biological performance.

The high electronegativity of the fluorine atoms in the trifluoromethyl group makes it a strong electron-withdrawing group. nih.gov This electronic effect can influence the acidity or basicity of nearby functional groups and affect the molecule's binding affinity to its biological target. researchgate.net For example, the large electronegativity of the trifluoromethyl moiety on the pyridine ring of the herbicide flazasulfuron leads to its ready decomposition and metabolism, which can be advantageous in preventing carry-over problems in the field. nih.gov

The trifluoromethylthio group also significantly increases the lipophilicity (hydrophobicity) of a molecule, as indicated by its contribution to the logarithm of the octanol-water partition coefficient (logP). nih.gov This property is crucial for the transport of the agrochemical through plant cuticles and insect exoskeletons to reach its target site. However, there is a significant difference in the hydrophobic constant between 3-(trifluoromethyl)pyridine (B54556) and benzotrifluoride, which can lead to novel biological activity and improved systemic properties. nih.gov The pyridyl nitrogen in some agrochemicals can also reduce hydrophobicity and increase acidity, potentially improving bioavailability. nih.gov

Furthermore, the trifluoromethylthio group can enhance the metabolic stability of a compound. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, which can lead to a longer half-life of the active ingredient in the target organism, thereby increasing its efficacy. nih.gov

The table below summarizes the key physicochemical properties influenced by the trifluoromethylthio group and their relevance in agrochemical design.

| Physicochemical Property | Influence of Trifluoromethylthio Group | Relevance in Agrochemical Design |

| Electronegativity | Strongly electron-withdrawing | Affects target binding and metabolic stability |

| Lipophilicity (Hydrophobicity) | Increases lipophilicity | Influences transport and uptake |

| Metabolic Stability | Enhances stability | Increases persistence and efficacy |

Exploration of Novel Mechanisms of Action for Agrochemicals at the Molecular Level

The unique electronic and steric properties of the this compound moiety contribute to its ability to interact with a diverse range of biological targets, leading to the exploration of novel mechanisms of action for agrochemicals. Research in this area focuses on understanding how these compounds inhibit enzymes or bind to receptors at the molecular level.

One area of investigation is the inhibition of enzymes crucial for the survival of pests or weeds. For example, some herbicides containing the trifluoromethylpyridine group act as acetolactate synthase (ALS) inhibitors or acetyl-CoA carboxylase (ACCase) inhibitors. nih.govresearchgate.net The trifluoromethylthio group can play a key role in the binding of the inhibitor to the enzyme's active site. Molecular docking studies have been employed to understand these interactions, revealing how the trifluoromethyl group can form favorable interactions, such as hydrophobic interactions, with amino acid residues in the target protein. nih.gov

In the case of insecticides, compounds containing the trifluoromethylthio pyridine moiety have been shown to target the nervous system of insects. For instance, some act as antagonists of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects. nih.gov Molecular docking simulations suggest that the lipophilicity and binding models to the GABA receptor are key determinants of insecticidal activity. nih.gov Other insecticides, like sulfoxaflor, have a distinct mode of action, targeting sap-feeding insect pests, including those resistant to other insecticide classes. nih.gov

Furthermore, the trifluoromethylpyridine scaffold has been incorporated into fungicides that exhibit novel modes of action. For example, fluopicolide, which has a structure similar to some trifluoromethylpyridine-containing fungicides, induces the delocalization of spectrin-like proteins in oomycete fungi, a mechanism classified under a unique Fungicide Resistance Action Committee (FRAC) code. researchgate.net

The exploration of these molecular mechanisms is critical for the development of new agrochemicals that can overcome resistance issues associated with existing products. By understanding how the this compound moiety interacts with biological targets, chemists can design more potent and selective next-generation crop protection agents.

| Compound Class | Molecular Target/Mechanism |

| Herbicides | Acetolactate Synthase (ALS) Inhibition |

| Herbicides | Acetyl-CoA Carboxylase (ACCase) Inhibition |

| Insecticides | Gamma-Aminobutyric Acid (GABA) Receptor Antagonism |

| Fungicides | Delocalization of Spectrin-like Proteins |

This ongoing research into novel mechanisms of action underscores the versatility of the this compound scaffold in agrochemical discovery.

Applications in Medicinal Chemistry Research: Ligand Design and Target Interaction

Design and Synthesis of New Chemical Entities (NCEs) Incorporating the 3-((Trifluoromethyl)thio)pyridine Motif

The rational design of NCEs often involves incorporating functional groups that can enhance interactions with biological targets or improve drug-like properties. The trifluoromethylthio group is particularly useful for increasing lipophilicity, which can improve permeability across cellular membranes and the blood-brain barrier, potentially increasing the bioavailability of drug candidates. enamine.netchemistryviews.org The pyridine (B92270) core provides a versatile scaffold that can be readily functionalized to orient substituents in specific vectors to interact with target proteins. nih.gov

A contemporary and efficient method for synthesizing the this compound core involves the S-trifluoromethylation of a corresponding pyridine thiol. chemistryviews.org One such approach uses visible-light-mediated photoredox catalysis. In this method, 3-mercaptopyridine can be reacted with an inexpensive and readily available trifluoromethyl source, such as trifluoromethanesulfonyl chloride (CF3SO2Cl), in the presence of an organophotocatalyst. chemistryviews.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool for incorporating the this compound motif into complex molecules during the drug discovery process. chemistryviews.org

Table 1: Example Synthetic Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For compounds containing the this compound moiety, SAR studies would systematically explore how modifications to the scaffold affect binding affinity and functional activity at a given molecular target.

Key aspects of SAR for this motif would include:

Position of the SCF3 Group: The placement of the highly lipophilic and electron-withdrawing SCF3 group at the 3-position of the pyridine ring is critical. Its interaction with specific hydrophobic pockets within a protein's binding site can significantly impact potency.

Substitution on the Pyridine Ring: Adding other substituents to the remaining positions (2, 4, 5, 6) of the pyridine ring would be explored to probe for additional interactions, such as hydrogen bonding or further hydrophobic contacts.

Bioisosteric Replacement: The SCF3 group could be compared to other lipophilic groups (e.g., tert-butyl, trifluoromethoxy) to determine the optimal balance of steric bulk, lipophilicity, and electronic character for target engagement.

The following hypothetical data table illustrates how SAR data for a series of analogs might be presented.

Table 2: Hypothetical SAR Data for Analogs Based on a this compound Scaffold

| Compound ID | Scaffold | R Group (at position 6) | Binding Affinity (IC50, nM) |

|---|---|---|---|

| 1a | This compound | -H | 520 |

| 1b | This compound | -CH3 | 250 |

| 1c | This compound | -NH2 | 85 |

| 1d | this compound | -Cl | 110 |

This data is illustrative and does not represent actual experimental results.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov For ligands incorporating the this compound motif, docking studies can elucidate the specific molecular interactions that govern binding affinity and selectivity. mdpi.comnih.gov

Key predicted interactions for this motif would include:

Hydrophobic Interactions: The trifluoromethylthio group is expected to form strong hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) in the target's active site. mdpi.com

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., Serine, Threonine, Asparagine) in the protein. mdpi.com

Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Table 3: Hypothetical Molecular Docking Interactions for a Ligand Containing the this compound Motif

| Ligand Moiety | Protein Residue | Interaction Type |

|---|---|---|

| Pyridine Nitrogen | Serine 144 | Hydrogen Bond |

| Pyridine Ring | Phenylalanine 210 | π-π Stacking |

| Trifluoromethylthio Group | Leucine 88 | Hydrophobic |

This data is illustrative and does not represent actual experimental results.

Modulation of Biological Targets via Rational Design

The unique electronic and steric properties of the this compound moiety make it a powerful tool in the rational design of modulators for various biological targets. The strong electron-withdrawing nature of the SCF3 group can influence the pKa of the pyridine nitrogen, modulating its ability to form hydrogen bonds or salt bridges. mdpi.com This fine-tuning of electronic properties is critical for achieving high-affinity binding.

Furthermore, the lipophilicity imparted by the SCF3 group is often exploited in the design of inhibitors for targets such as protein kinases, which frequently possess hydrophobic pockets near the ATP-binding site. For instance, other trifluoromethyl-substituted pyridine derivatives are known components of kinase inhibitors, highlighting the utility of this general substitution pattern in modulating enzyme activity. mdpi.com The rational incorporation of the this compound group into a ligand allows chemists to systematically enhance properties like target occupancy and cell permeability, leading to more potent and effective modulators of biological function.

Design of Probes and Chemical Tools for Biological Research

Beyond therapeutic applications, the this compound motif can be incorporated into chemical probes and tools to study biological systems. illinois.edursc.org The principles of probe design focus on creating molecules that can selectively interact with a target and report on its presence or activity, often through a fluorescent or other detectable signal. nih.govmdpi.com

The trifluoromethyl group offers a unique advantage in this context: it can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ljmu.ac.uk A ligand containing the this compound motif could be used as a ¹⁹F NMR probe to study ligand-protein binding events, quantify target engagement in complex biological samples, and gain insights into the local environment of the binding site without the need for a larger, potentially disruptive fluorescent tag. This makes the motif a valuable component in the design of minimalist chemical tools for chemical biology research. ljmu.ac.uk

Future Research Directions and Perspectives

Innovations in Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of trifluoromethyl-substituted pyridines often rely on harsh conditions, such as vapor-phase chlorination/fluorination at high temperatures (>300°C) or the use of stoichiometric and often toxic reagents. nih.govresearchoutreach.org For instance, the preparation of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) involves multi-step processes that can include liquid-phase chlorination followed by vapor-phase fluorination. nih.govresearchoutreach.org These methods, while effective for industrial-scale production, present significant environmental and safety challenges. nih.govnih.gov

Future research is geared towards developing more sustainable and efficient synthetic routes. A key innovation lies in the direct C-H functionalization of the pyridine (B92270) ring, which avoids the need for pre-functionalized substrates and reduces waste. A promising green approach is the C3-selective trifluoromethylthiolation of pyridines via dihydropyridine (B1217469) intermediates. acs.orgnih.gov This method utilizes a borane-catalyzed hydroboration of the pyridine ring to generate a nucleophilic dihydropyridine in situ. acs.orgnih.gov This intermediate then reacts with an electrophilic trifluoromethylthiolating agent, followed by oxidative aromatization to yield the C3-functionalized product. acs.orgnih.gov

This one-pot, three-step tandem process represents a significant advancement in green chemistry for several reasons:

Atom Economy: It directly functionalizes a C-H bond, maximizing the incorporation of atoms from reactants into the final product.

Reduced Waste: It circumvents the multi-step synthesis of halogenated pyridine precursors.

Milder Conditions: The reaction can proceed at lower temperatures (e.g., 40 °C) compared to traditional methods. acs.org

Further innovations could involve exploring alternative catalytic systems, such as photoredox catalysis, to achieve similar transformations using light as a renewable energy source, thereby minimizing the use of chemical oxidants and reagents.

Table 1: Comparison of Synthetic Approaches for Functionalized Pyridines

| Feature | Traditional Halogenation/Fluorination | C-H Functionalization via Hydroboration |

| Starting Material | Picoline or Chlorinated Pyridine nih.govresearchoutreach.org | Pyridine acs.orgnih.gov |

| Key Steps | High-temperature chlorination and fluorination nih.gov | Borane-catalyzed hydroboration, electrophilic substitution, oxidation acs.org |

| Reaction Conditions | Often >300°C, vapor phase nih.gov | Mild temperatures (e.g., 40°C) acs.org |

| Green Chemistry Principle | Less aligned (high energy, potential for hazardous byproducts) | More aligned (atom economy, C-H activation) |

Application in Materials Science and Optoelectronic Devices

While the primary application of many trifluoromethylpyridine derivatives has been in agrochemicals and pharmaceuticals, the unique electronic properties of 3-((Trifluoromethyl)thio)pyridine make it a candidate for investigation in materials science. nih.govrsc.org Pyridine-containing compounds are well-established as useful materials in organic light-emitting diodes (OLEDs), often serving as electron-transporting or host materials due to the electron-deficient nature of the pyridine ring. researchgate.netwipo.int

The introduction of the strongly electron-withdrawing trifluoromethylthio (-SCF3) group at the 3-position is expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the pyridine scaffold. This modification can enhance electron injection and transport capabilities, which are crucial for efficient OLED performance. Furthermore, the lipophilicity and stability conferred by the -SCF3 group could improve the processability and operational lifetime of potential devices. researchgate.net

Future research should focus on the synthesis and characterization of novel materials incorporating the this compound moiety. This could include:

Small Molecule Emitters and Transporters: Synthesizing and evaluating the photophysical and electrochemical properties of this compound derivatives for use as electron-transporting layers in OLEDs.

Polymer-Based Materials: Incorporating the this compound unit as a pendant group or within the backbone of conjugated polymers for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

The exploration of these applications would involve systematic studies of structure-property relationships, correlating molecular design with performance metrics in electronic devices.

Table 2: Potential Properties and Applications in Materials Science

| Property Conferred by Moiety | Potential Application | Research Direction |

| Pyridine Ring: Electron-deficient nature | Organic Light-Emitting Diodes (OLEDs) researchgate.netwipo.int | Development as electron-transport layer (ETL) or host material. |

| -SCF3 Group: Strong electron-withdrawing effect | Enhanced Electron Transport | Lowering LUMO for improved electron injection and mobility in OLEDs/OFETs. |

| -SCF3 Group: High lipophilicity and stability | Improved Device Stability & Processing | Increasing solubility for solution-processing and enhancing operational lifetime. |

Advanced Mechanistic Studies and Computational Modeling

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For this compound, advanced mechanistic studies are crucial, particularly for the innovative C-H functionalization routes.

As established, the C3-selective functionalization likely proceeds through a dihydropyridine intermediate. acs.orgnih.gov A plausible mechanism involves the initial reaction of the pyridine with a silyl (B83357) hydride activated by a Lewis acid like tris(pentafluorophenyl)borane (B72294) to form an N-silylenamine intermediate. chemrxiv.org This nucleophilic enamine then attacks the electrophilic "SCF3" source. Subsequent oxidation re-establishes the aromaticity of the pyridine ring. chemrxiv.org

Computational modeling, particularly using Density Functional Theory (DFT), will be an invaluable tool for elucidating these pathways. DFT calculations can be used to:

Map Potential Energy Surfaces: To compare different possible reaction pathways and identify the lowest energy route.

Analyze Transition States: To understand the key bond-forming and bond-breaking steps and the factors that control regioselectivity (i.e., why functionalization occurs at C3).

Predict Electronic Properties: To model the HOMO and LUMO energy levels, charge distribution, and dipole moment of this compound, which helps in predicting its behavior in materials science applications. rsc.org

Mechanistic studies on related rhodium-catalyzed trifluoromethylation reactions have highlighted the involvement of highly reactive organometallic complexes. nih.govresearchgate.net Future research could explore transition-metal-catalyzed pathways for the synthesis of this compound and use a combination of kinetic experiments, isotopic labeling, and computational modeling to unravel the intricate steps involved.

Exploration of Unconventional Reactivity Patterns

Beyond established synthetic transformations, exploring the unconventional reactivity of this compound could unlock novel molecular architectures and functionalities. The unique combination of a pyridine ring, a trifluoromethyl group, and a sulfur linkage provides multiple sites for unusual chemical behavior.

One area of exploration is the post-modification of complex scaffolds. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which typically forms imidazofused heterocycles, can yield unusual furo[2,3-c]pyridine (B168854) skeletons under certain conditions. nih.gov Investigating the behavior of this compound derivatives in such multicomponent reactions could lead to unexpected and structurally diverse products.

Another avenue is the study of oxidative reactions. Research on related 3-aminothieno[2,3-b]pyridine-2-carboxamides has revealed an unusual oxidative dimerization when treated with sodium hypochlorite, leading to complex polyheterocyclic structures. acs.org The reaction proceeds stereoselectively, with the proposed mechanism involving the formation of a resonance-stabilized cation. acs.org Investigating the oxidation of this compound could similarly yield novel dimeric or polymeric structures with interesting properties.

Future research directions could include:

Photoredox Catalysis: Using the pyridine nitrogen as a potential coordination site for a photocatalyst to enable novel C-S bond functionalization or cross-coupling reactions.

C-S Bond Activation: Exploring catalytic methods to cleave the relatively inert C-S bond, allowing the "SCF3" group to be used as a building block or enabling further functionalization at the 3-position.

Cycloaddition Reactions: Investigating the participation of the pyridine ring in [4+2] or other cycloaddition reactions, potentially modulated by the electronic influence of the -SCF3 group.

Such explorations into non-traditional reaction pathways are high-risk but offer high rewards in the discovery of new chemical space and molecular functionality.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Transition-metal-free coupling | KOH, DMSO, visible light, 24h | 79% | |

| Nucleophilic substitution | NaSCN, DMF, 80°C, 12h | 65% |

How is this compound characterized spectroscopically?

Basic Research Focus

Key characterization methods include:

- NMR spectroscopy : Distinct proton environments are identified via H NMR (e.g., aromatic protons at δ 7.15–8.56 ppm for bromophenylthio derivatives) .

- X-ray crystallography : Used to resolve crystal structures of intermediates, though this requires single-crystal isolation and analysis (see supplementary protocols in ).

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 592.18683 for benzylpiperidine derivatives) .

What are the reactivity patterns of the trifluoromethylthio group in substitution reactions?

Advanced Research Focus

The trifluoromethylthio (-SCF) group exhibits dual reactivity:

- Electrophilic substitution : The sulfur atom acts as a nucleophilic site, enabling reactions with halogens or oxidizing agents (e.g., HO for sulfoxide formation) .

- Radical pathways : Under visible light, the C-S bond undergoes cleavage, facilitating aryl-radical coupling without transition metals .

- Stability challenges : The -SCF group is prone to hydrolysis under acidic conditions, necessitating inert atmospheres for certain reactions .

How is this compound utilized as a building block in medicinal chemistry?

Q. Advanced Research Focus

- Pharmacophore modification : The -SCF group enhances lipophilicity and metabolic stability. Derivatives like benzylpiperidine-thioether pyridines show nanomolar affinity for neurological targets .

- Anticancer applications : Sulfur-bridged pyridines (e.g., CF-TPS ligands) coordinate with Ru(II) to form complexes with tunable photophysical properties, relevant in photodynamic therapy .

Q. Table 2: Bioactive Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| Ru(II)-CF-TPS complex | Photosensitizer for PDT | |

| Benzylpiperidine-thioether | Serotonin receptor modulation |

What computational methods predict the reactivity of this compound?

Q. Advanced Research Focus

- DFT calculations : Model reaction pathways for nucleophilic substitution, predicting activation energies and regioselectivity .

- Molecular docking : Screens derivatives against protein targets (e.g., kinase enzymes) to prioritize synthesis .

What are the stability challenges during experimental handling?

Q. Advanced Research Focus

- Hydrolysis : The -SCF group degrades in aqueous acidic/basic conditions. Storage under anhydrous N is recommended .

- Light sensitivity : Derivatives with extended conjugation require amber glassware to prevent photodegradation .

How do sulfur-bridged ligands enhance coordination chemistry?

Q. Advanced Research Focus

- Flexible bonding : Sulfur bridges in ligands like CF-TPS allow adaptive geometry when coordinating to metals (e.g., Ru(II)), improving catalytic or photochemical efficiency .

- Electronic tuning : The electron-withdrawing -CF group lowers the LUMO energy, facilitating charge transfer in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.